Benzo[1,3]oxathiol-2-one, 7-(4-difluoromethylsulfanylphenyl)-5-hydroxy-
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Overview
Description
7-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE is a complex organic compound characterized by the presence of a difluoromethylthio group attached to a phenyl ring, which is further connected to a benzoxathiol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxathiol-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxathiol-2-one structure.
Introduction of the Difluoromethylthio Group: The difluoromethylthio group is introduced using difluoromethylation reagents, which can be achieved through various methods, including nucleophilic substitution or radical addition reactions.
Coupling with the Phenyl Ring: The final step involves coupling the difluoromethylthio-substituted phenyl ring with the benzoxathiol-2-one core, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
7-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the difluoromethylthio group, leading to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the benzoxathiol-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the difluoromethylthio group may produce thiol derivatives.
Scientific Research Applications
7-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 7-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
7-{4-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
7-{4-[(METHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE: Contains a methylthio group instead of a difluoromethylthio group.
Uniqueness
The presence of the difluoromethylthio group in 7-{4-[(DIFLUOROMETHYL)SULFANYL]PHENYL}-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which may enhance its potential as a drug candidate .
Properties
Molecular Formula |
C14H8F2O3S2 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
7-[4-(difluoromethylsulfanyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C14H8F2O3S2/c15-13(16)20-9-3-1-7(2-4-9)10-5-8(17)6-11-12(10)19-14(18)21-11/h1-6,13,17H |
InChI Key |
QHQKHUSTTVWBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)SC(F)F |
Origin of Product |
United States |
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